molecular formula C14H9NOS B1285089 4-(1,3-Benzothiazol-2-yl)benzaldehyde CAS No. 2182-80-1

4-(1,3-Benzothiazol-2-yl)benzaldehyde

Cat. No. B1285089
CAS RN: 2182-80-1
M. Wt: 239.29 g/mol
InChI Key: YLIZHBFCLCYCBF-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)benzaldehyde is a compound that features a benzothiazole moiety, which is of significant interest in various fields of chemistry and pharmacology. The benzothiazole structure is known for its presence in molecules with diverse biological activities, including anti-tumor properties. The compound's relevance extends to its potential use in the synthesis of liquid crystals and optoelectronic materials due to its ability to form π-conjugated systems.

Synthesis Analysis

The synthesis of compounds related to 4-(1,3-Benzothiazol-2-yl)benzaldehyde often involves palladium-catalyzed C-H arylation processes, which are part of a sustainable synthesis strategy. For instance, a related compound, 5-(7-Bromo-2,1,3-benzothiadiazol-4-yl)-2-thiophenecarboxaldehyde, was synthesized using a one-pot, two-component synthesis method that is both efficient and environmentally friendly . Additionally, the synthesis of a heterocyclic liquid crystal, 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate, was reported using a solution of 2-aminobenzothiazole and 4-hydroxybenzaldehyde in ethanol, which was heated under reflux .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity and material properties. For example, the crystal structure of a related compound, 4-(3,4-bis(2,5-dimethylthiophen-3-yl)-cyclopent-3-en-1-yl)benzaldehyde, was determined to be monoclinic with specific cell dimensions, and the hydrogen atoms were placed geometrically and refined using a riding model . The structure-activity relationship (SAR) of 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, a cdk5/p25 inhibitor, was also studied, and the X-ray coordinates of the ligand with cdk5 showed an unusual binding mode to the hinge region via a water molecule .

Chemical Reactions Analysis

The chemical behavior of benzothiazole derivatives under different conditions can lead to various reactions. For instance, the hydrolysis of 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one in aqueous solution generates an oxenium ion intermediate that can be trapped by N3(-) in an aqueous environment. This reaction is influenced by the electron-withdrawing and electron-donating effects of the benzothiazol-2-yl substituent . Photolysis of the same compound leads to the generation of quinol as one of several photolysis products, suggesting the formation of the reactive intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the compound 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate exhibits a smectic A phase, which is a type of liquid crystalline phase, as indicated by thermal and polarizing optical microscopy studies . The solvent effects on molecular aggregation were studied for compounds with thiadiazolyl substituents, showing that the structure of the substituent group affects molecule aggregation interactions, which in turn influence the fluorescence lifetimes and circular dichroism spectra .

Scientific Research Applications

Antimicrobial and Corrosion Inhibition Studies

4-(1,3-Benzothiazol-2-yl)benzaldehyde and its derivatives have been studied for their potential in antimicrobial applications and as corrosion inhibitors. A study by Nayak and Bhat (2023) explored the synthesis of certain derivatives of benzothiazole, demonstrating their significant bioactivities and effectiveness in inhibiting corrosion, particularly against mild steel in acidic environments. This indicates a dual functionality in both medicinal and industrial applications (Nayak & Bhat, 2023).

Synthesis of Novel Derivatives for Various Applications

Various studies have focused on synthesizing novel derivatives of benzothiazole for diverse applications. For instance, Al-Omran, Mohareb, and El-Khair (2011) conducted Knoevenagel condensation to create novel derivatives, which were analyzed using different spectroscopic techniques. These derivatives have potential applications in materials science and organic chemistry (Al-Omran, Mohareb, & El-Khair, 2011).

Fluorescent Probing and Imaging

In the field of bioimaging and fluorescent probing, benzothiazole derivatives have shown promising results. Lin et al. (2008) designed a ratiometric fluorescent probe based on benzothiazole for detecting cysteine and homocysteine, indicating potential in quantitative biological detections (Lin et al., 2008). Similarly, Goswami et al. (2014) developed a probe for detecting cysteine/homocysteine in water and live cells, demonstrating the utility of benzothiazole derivatives in live cell imaging (Goswami et al., 2014).

Synthesis and Mechanistic Studies

Research by Sahu et al. (2014) delved into the efficient preparation of pyrimido[2,1-b]benzothiazole derivatives, highlighting the environmentally friendly and high-yield methods of synthesis. Such studies underscore the versatility of benzothiazole compounds in chemical synthesis (Sahu et al., 2014).

Fluorescent Probes for Metal Ions Detection

Benzothiazole-based fluorescent probes have been utilized for the detection of metal ions like Hg2+ and Cu2+. Gu et al. (2017) synthesized a probe that showed selective and sensitive response to these ions, with applications in environmental monitoring and biological sciences (Gu et al., 2017).

Future Directions

The future research directions for “4-(1,3-Benzothiazol-2-yl)benzaldehyde” could involve further exploration of its synthesis methods and potential biological activities . Its derivatives could be developed into more potent biologically active drugs .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NOS/c16-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIZHBFCLCYCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589257
Record name 4-(1,3-Benzothiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzothiazol-2-yl)benzaldehyde

CAS RN

2182-80-1
Record name 4-(1,3-Benzothiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Ghorashi, Z Shokri, R Moradi, A Abdelrasoul… - RSC …, 2020 - pubs.rsc.org
The current study applied laccase/DDQ as a bioinspired cooperative catalytic system for the synthesis of quinazolinones (80–95% yield) and benzothiazoles (65–98% yield) using air or …
Number of citations: 19 pubs.rsc.org

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